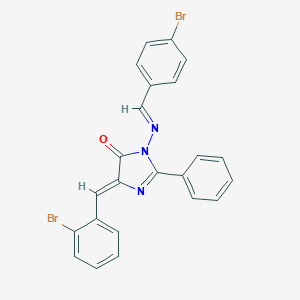
Bastadin 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bastadin 12 is a naturally occurring compound isolated from the marine sponge Ianthella basta. It belongs to the family of bromotyrosine-derived compounds known as bastadins. These compounds are characterized by their unique structural features, including brominated aryl units and α-oximinino amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bastadin-12 involves the coupling of o-brominated phenols with symmetrical iodonium salts to form the corresponding diaryl ethers. This method is particularly efficient for constructing the o-halogenated derivatives required for bastadin synthesis . The key steps include:
Coupling Reaction: The triazene functionality of an appropriately substituted aryl is used to facilitate its coupling to phenols.
Reduction or Hydrolytic Removal: After diaryl ether formation, the directing group is reductively or hydrolytically removed.
Industrial Production Methods
the general strategy involves the preparation of key intermediates, such as o-brominated diaryl ethers, followed by coupling and macrolactamization to form the final product .
Chemical Reactions Analysis
Types of Reactions
Bastadin 12 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bastadin-12 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Bastadin 12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of bromotyrosine-derived compounds.
Biology: Investigated for its role in modulating calcium channels and other cellular processes.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
Bastadin 12 exerts its effects by modulating the activity of calcium channels, specifically the ryanodine receptor 1 (RyR1) and FK506-binding protein 12 (FKBP12) complex. It binds to a distinct site on the sarcoplasmic reticulum junctional protein, leading to the release of calcium ions from intracellular stores. This mechanism is crucial for various cellular processes, including muscle contraction and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Bastadin-5: Known for its potent agonism of the RyR1-FKBP12 calcium channel.
Bastadin-9: Exhibits similar biological activities but with different potency.
Bastadin-16: Displays unique structural features and biological activities.
Uniqueness of Bastadin 12
This compound is unique due to its specific binding affinity and modulatory effects on calcium channels. Unlike other bastadins, it exhibits a bimodal mechanism of action, acting as both an agonist and antagonist under different conditions. This dual functionality makes it a valuable tool for studying calcium signaling pathways and developing new therapeutic agents .
Properties
CAS No. |
134981-78-5 |
|---|---|
Molecular Formula |
C4H10N2O2.2(HCl) |
Molecular Weight |
940.2 g/mol |
IUPAC Name |
(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |
InChI Key |
XNGIESBQQZJDTL-LTEVTRLRSA-N |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Synonyms |
astadin 12 bastadin-12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)





![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B236897.png)
